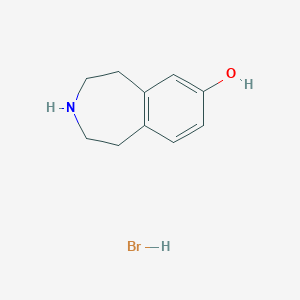
Sodium 4-aminobenzenesulfonate
Descripción general
Descripción
Sodium 4-aminobenzenesulfonate, also known as 4-Aminobenzenesulfonic acid, sodium salt dihydrate, is a solid compound . It is commonly used in the manufacture of azo dyes and as a pesticide for the prevention and control of wheat rust .
Molecular Structure Analysis
The molecular formula of this compound is C6H6NNaO3S . The exact mass is 194.996613 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 195.171 , a density of 1.512 g/cm3 , and a melting point of 288ºC . It is soluble in water .Aplicaciones Científicas De Investigación
PAS has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst in polymerization reactions, and as a buffering agent in biochemical and physiological studies. It has also been used in the study of enzyme kinetics, protein folding, and drug metabolism.
Mecanismo De Acción
Target of Action
Sodium 4-aminobenzenesulfonate, also known as Sodium Sulphanilate, is a biochemical indice of inflammation-associated acute-phase response
Mode of Action
It is known to be involved in the inflammation-associated acute-phase response . This suggests that it may interact with proteins or enzymes involved in this response, potentially influencing their activity or expression.
Biochemical Pathways
Given its role in the inflammation-associated acute-phase response , it may be involved in pathways related to inflammation and immune response.
Result of Action
Given its role as a biochemical indice of inflammation-associated acute-phase response , it may influence cellular processes related to inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PAS has several advantages for lab experiments. It is relatively inexpensive, readily available, and easy to use. Additionally, it has a wide range of applications and can be used to study various biochemical and physiological processes. However, it also has some limitations. It is not very stable in solution and can break down over time. Additionally, it can interfere with some biochemical reactions and can produce inaccurate results.
Direcciones Futuras
In the future, PAS may be used to study the effects of pH on protein folding and enzyme activity. Additionally, it may be used to study the effects of drugs on cells and to optimize drug delivery systems. It may also be used to study the effects of pH on gene expression and to study the effects of pH on the structure and function of proteins. Additionally, PAS may be used to study the effects of pH on the stability of proteins and to study the effects of pH on the activity of enzymes. Finally, PAS may be used to study the effects of pH on the activity of membrane-bound enzymes and to study the effects of pH on the transport of molecules across cell membranes.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Sodium 4-aminobenzenesulfonate plays a significant role in biochemical reactions, particularly as a biochemical indice of inflammation-associated acute-phase response . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the degradation pathway of Hydrogenophaga sp. PBC, where it interacts with enzymes such as 4-sulfocatechol 1,2-dioxygenase and 3-sulfomuconate cycloisomerase . These interactions are crucial for the compound’s role in biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce an acute-phase response, which affects hepatic and renal indices in horses . This response involves changes in gene expression and cellular metabolism, highlighting the compound’s significant impact on cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It acts as a biochemical indice of inflammation-associated acute-phase response by binding to and activating certain enzymes and proteins . This activation leads to changes in gene expression and enzyme activity, which are essential for the compound’s biochemical effects. Additionally, it is involved in the degradation pathway of Hydrogenophaga sp. PBC, where it undergoes hydroxylation and other biochemical transformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific storage conditions, such as at 4°C in sealed storage away from moisture
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may induce beneficial biochemical responses, such as the acute-phase response . At higher dosages, it may exhibit toxic or adverse effects. For instance, studies on the degradation pathway of Hydrogenophaga sp. PBC have shown that high concentrations of the compound can impair bacterial growth and metabolism . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as 4-sulfocatechol 1,2-dioxygenase and 3-sulfomuconate cycloisomerase in the degradation pathway of Hydrogenophaga sp. PBC . These enzymes catalyze the transformation of the compound into various metabolites, which are further processed in the metabolic pathway. The compound’s involvement in these pathways affects metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins . Understanding these interactions is crucial for elucidating the compound’s biochemical effects and optimizing its use in experimental settings.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for the compound’s biochemical effects and its role in cellular processes.
Propiedades
IUPAC Name |
sodium;4-aminobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVSZLXDULFGDQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaNH2C6H4SO3, C6H6NNaO3S | |
| Record name | sodium sulfanilate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121-57-3 (Parent) | |
| Record name | Sodium sulfanilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5029184 | |
| Record name | Sodium sulfanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Solid; [ECHA REACH Registrations] Dihydrate: White to beige crystalline solid; [Mallinckrodt Baker MSDS] | |
| Record name | Benzenesulfonic acid, 4-amino-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium sulfanilate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21724 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
515-74-2, 6106-22-5 | |
| Record name | Sodium sulfanilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-amino-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium sulfanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium sulphanilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfanilic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM SULFANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YJ2Q81720 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Sodium 4-aminobenzenesulfonate in the context of the research on grafted silica gel particles?
A: this compound (BSNa) plays a crucial role in functionalizing grafted particles. [] The research demonstrates its use in modifying PGMA-SiO2 particles via a ring-opening reaction with the epoxy groups of grafted PGMA. [] This modification results in the creation of functional particles, BSNa-PGMA-SiO2, possessing Sodium benzenesulfonate (BSNa) groups. [] These anionic polyelectrolyte groups on the particle surface impart a strong negative charge, leading to a high adsorption capacity for alkaloids like matrine and cytisine due to robust electrostatic interactions. []
Q2: How does this compound contribute to understanding the degradation pathway of Reactive Blue 220 dye?
A: this compound is identified as one of the degradation products of Reactive Blue 220 dye by a halophilic bacterial consortium. [] The study used various analytical techniques like Fourier transform infrared, high-performance liquid chromatography (HPLC), nuclear magnetic resonance, and gas chromatography-mass spectrometry to confirm its formation alongside other breakdown products (sodium-6-aminonepthalenesulfonate and sodiumbenzene/nepthalenesulfonate). [] This finding helps elucidate the symmetric cleavage mechanism employed by the bacteria during the biodegradation of RB220. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















